molecular formula C15H21N5OS B6966362 3-(1H-imidazol-5-yl)-1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]propan-1-one

3-(1H-imidazol-5-yl)-1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]propan-1-one

Cat. No.: B6966362
M. Wt: 319.4 g/mol
InChI Key: KLBXZNJXLMFNLL-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)-1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]propan-1-one is a complex organic compound featuring an imidazole ring, a thiazole ring, and a piperazine moiety

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-12-17-9-14(22-12)10-19-4-6-20(7-5-19)15(21)3-2-13-8-16-11-18-13/h8-9,11H,2-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBXZNJXLMFNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCN(CC2)C(=O)CCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and thiazole building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

  • Imidazole Synthesis: Imidazole can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Thiazole Synthesis: Thiazole derivatives can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.

  • Coupling Reaction: The imidazole and thiazole units are then coupled using a piperazine derivative under specific reaction conditions, such as heating in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles, such as amines or halides, in the presence of a base

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives at the imidazole or thiazole rings

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing imidazole rings, such as histamine or imidazolepropionic acid.

  • Thiazole derivatives: Compounds with thiazole rings, such as thiamine (vitamin B1) or thiazolidinediones.

Uniqueness: 3-(1H-imidazol-5-yl)-1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]propan-1-one is unique due to its combination of imidazole, thiazole, and piperazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

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